Isoxazol-4(5H)-one
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Overview
Description
Isoxazol-4(5H)-one is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters or β-ketonitriles with hydroxylamine. This reaction typically proceeds under mild conditions and yields the desired isoxazole ring . Another method involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as β-ketoesters and hydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoxazole derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other heterocyclic compounds with potential biological activity .
Scientific Research Applications
Isoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as influenza and cancer.
Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Isoxazol-4(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as inhibitors of viral nucleoproteins, thereby preventing viral replication. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and cycloaddition reactions.
Comparison with Similar Compounds
Isoxazol-4(5H)-one can be compared with other similar heterocyclic compounds, such as:
Isoxazole: Both compounds share the isoxazole ring structure but differ in their oxidation states and substituents.
Dihydroisoxazole: This compound is a reduced form of this compound and exhibits different chemical reactivity and biological activity.
Benzisoxazole: This compound contains a fused benzene ring, which imparts unique properties compared to this compound.
This compound stands out due to its versatility in chemical synthesis and its broad range of applications in various scientific fields.
Properties
Molecular Formula |
C3H3NO2 |
---|---|
Molecular Weight |
85.06 g/mol |
IUPAC Name |
1,2-oxazol-4-one |
InChI |
InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1H,2H2 |
InChI Key |
JGRCHNVLXORPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=NO1 |
Origin of Product |
United States |
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